Cas no 1019101-54-2 (N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide)
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
- N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
- 1019101-54-2
- F5036-0030
- VU0631928-1
- N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide
- AKOS024492813
-
- Inchi: 1S/C20H26N6O4S/c1-5-11-26(12-6-2)31(28,29)16-9-7-15(8-10-16)18(27)21-20-23-22-19(30-20)17-13-14(3)25(4)24-17/h7-10,13H,5-6,11-12H2,1-4H3,(H,21,23,27)
- InChI Key: UMFGLWOEJDHYCP-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NC2=NN=C(C3C=C(C)N(C)N=3)O2)=O)=CC=1)(N(CCC)CCC)(=O)=O
Computed Properties
- Exact Mass: 446.17362451g/mol
- Monoisotopic Mass: 446.17362451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 688
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 132Ų
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5036-0030-2μmol |
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
1019101-54-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0030-5μmol |
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
1019101-54-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0030-10μmol |
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
1019101-54-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0030-20μmol |
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
1019101-54-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0030-1mg |
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
1019101-54-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0030-2mg |
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
1019101-54-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0030-3mg |
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
1019101-54-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0030-4mg |
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
1019101-54-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0030-5mg |
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
1019101-54-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0030-10mg |
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
1019101-54-2 | 10mg |
$79.0 | 2023-09-10 |
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Introduction to N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS No. 1019101-54-2)
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide, identified by its CAS number 1019101-54-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development.
The molecular structure of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is characterized by its intricate arrangement of heterocyclic rings and functional groups. The presence of a pyrazole ring and an oxadiazole ring in its core structure suggests potential interactions with biological targets, which are crucial for its pharmacological properties. The dipropylsulfamoyl group appended to the benzamide moiety further enhances its molecular complexity and may contribute to its unique biological profile.
In recent years, there has been a surge in the exploration of novel heterocyclic compounds for their therapeutic potential. The pyrazole and oxadiazole scaffolds are particularly well-studied due to their ability to modulate various biological pathways. Research has shown that these heterocycles can interact with enzymes and receptors, leading to effects that are relevant in the treatment of a wide range of diseases. N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is no exception and has been investigated for its potential applications in drug discovery.
The benzamide moiety in the compound's structure is another key feature that contributes to its pharmacological activity. Benzamides are known for their role as bioisosteres and have been widely used in the development of drugs due to their favorable pharmacokinetic properties. The dipropylsulfamoyl group adds an additional layer of functionality, which may influence the compound's solubility, bioavailability, and interaction with biological targets. These structural elements collectively make N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide a promising candidate for further investigation.
Recent studies have highlighted the importance of understanding the structural features that contribute to the biological activity of heterocyclic compounds. Computational methods such as molecular docking and virtual screening have been instrumental in identifying potential drug candidates. N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has been subjected to such analyses, revealing potential interactions with targets relevant to various diseases. These findings have opened up new avenues for research and development in the field of medicinal chemistry.
The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2y]]-
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